molecular formula C9H9ClN4 B6145848 9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline CAS No. 57070-37-8

9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline

Cat. No.: B6145848
CAS No.: 57070-37-8
M. Wt: 208.6
InChI Key:
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Description

. This compound is characterized by the presence of a triazole ring fused with a quinazoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formamide to yield the desired triazoloquinazoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-chloro-5H,6H,7H,8H-[1,2,4]triazolo[3,2-b]quinazoline is unique due to its specific ring fusion and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

57070-37-8

Molecular Formula

C9H9ClN4

Molecular Weight

208.6

Purity

95

Origin of Product

United States

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